![molecular formula C17H12N2O4 B2462549 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 924190-65-8](/img/structure/B2462549.png)
7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C17H12N2O4 . It has a molecular weight of 308.29 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H12N2O4. It includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a dihydrodioxino group (a seven-membered ring with four carbon atoms, one oxygen atom, and two additional hydrogen atoms), and a quinoline group (a fused ring system with a benzene ring and a pyridine ring). The carboxylic acid group (-COOH) is attached to the ninth carbon of the quinoline ring .Aplicaciones Científicas De Investigación
1. Structural Analysis and Polymorphism
- Research by Singh and Baruah (2009) highlights the structural characterization and polymorphism in solvates of dicarboxylic acids with pyridine and quinoline. These findings are crucial for understanding the chemical behavior and potential applications of compounds like 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid (D. Singh & J. Baruah, 2009).
2. Synthesis and Antibacterial Activity
- The synthesis and potential antibacterial activities of compounds structurally related to 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid have been explored. For instance, Stefancich et al. (1985) describe the synthesis of a new fluorinated compound with significant antibacterial properties (G. Stefancich et al., 1985).
3. Synthesis Techniques and Derivatives
- Research by Ukrainets et al. (2013) and others has developed novel synthesis methods and investigated derivatives of quinolinecarboxylic acids, shedding light on the chemical properties and synthesis routes of compounds like 7-Pyridin-3-yl-quinoline-9-carboxylic acid (I. Ukrainets et al., 2013).
4. Bioactivity and Potential Therapeutic Applications
- The bioactivity of compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine system, which is structurally related to 7-Pyridin-3-yl-quinoline-9-carboxylic acid, has been investigated. This includes studies on their potential as therapeutic agents and their synthesis (M. Soukri et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-pyridin-3-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(21)12-6-13(10-2-1-3-18-9-10)19-14-8-16-15(7-11(12)14)22-4-5-23-16/h1-3,6-9H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADBOFODJKLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CN=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
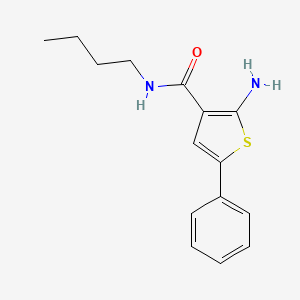



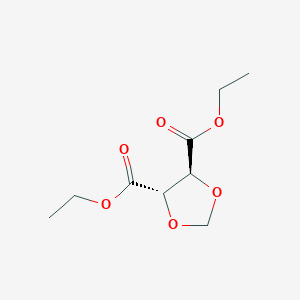
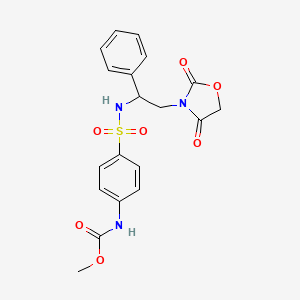

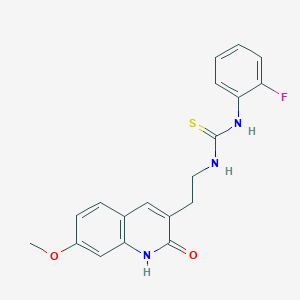
![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)
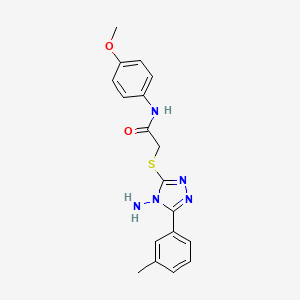
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)